BPR1K871 -

BPR1K871

Catalog Number: EVT-256364
CAS Number:
Molecular Formula: C25H28ClN7O2S
Molecular Weight: 526.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Overview

BPR1K871 is a novel quinazoline-based compound identified as a multi-kinase inhibitor, primarily targeting the FLT3 (Fms-like tyrosine kinase 3) and AURKA (Aurora kinase A) pathways. It has shown promise in the treatment of acute myeloid leukemia and various solid tumors. The compound was developed through rational drug design, focusing on enhancing its efficacy against specific kinases involved in cancer progression. The synthesis of BPR1K871 has been optimized to improve yield and purity, facilitating its use in preclinical studies and potential clinical applications .

Source

The discovery of BPR1K871 was reported in several scientific publications, highlighting its synthesis, characterization, and biological evaluation. The primary studies include those published in Oncotarget and ACS Publications, which detail its development as a potent dual inhibitor for specific cancer targets .

Classification

BPR1K871 is classified as a multi-kinase inhibitor within the broader category of anticancer agents. Its structure is characterized by a quinazoline core, which is common among various kinase inhibitors. This compound specifically inhibits multiple kinases, making it a candidate for targeted cancer therapies .

Synthesis Analysis

Methods

The synthesis of BPR1K871 has undergone several iterations to optimize the process for scalability and safety. The most recent method (Route B3) involves a streamlined approach that eliminates hazardous reagents and reduces the number of purification steps. The key features of this method include:

Ultimately, Route B3 achieved a yield of 16.5% with high purity (97.8% HPLC), producing significant quantities suitable for preclinical testing .

Technical Details

The synthesis involves multiple steps, including:

  1. Formation of key intermediates through selective alkylation reactions.
  2. Chlorination processes optimized to reduce by-products.
  3. Final coupling reactions to form the complete BPR1K871 molecule.
Molecular Structure Analysis

Structure

BPR1K871 features a quinazoline core structure with specific substitutions at the 6- and 7-positions that are critical for its biological activity. The compound's molecular formula is C₂₃H₂₃N₅O₂S, with a molecular weight of approximately 425.53 g/mol.

Data

Key structural data includes:

  • LogD7.4: 2.80, indicating favorable lipophilicity for oral bioavailability.
  • IC50 values:
    • FLT3: 19 nM
    • AURKA: 22 nM
      These values reflect the compound's potency against its target kinases .
Chemical Reactions Analysis

Reactions

BPR1K871 undergoes several important chemical reactions during its synthesis, including:

  • Alkylation: Involves nucleophilic substitution on the quinazoline ring.
  • Chlorination: Critical for introducing halogen substituents that enhance reactivity.
  • Coupling reactions: Essential for forming the final product from synthesized intermediates.

Technical Details

The optimization of reaction conditions has been crucial in improving yields and minimizing side reactions. For instance, using less reactive chlorinating agents has reduced impurity levels significantly during synthesis .

Mechanism of Action

BPR1K871 functions as a dual inhibitor targeting FLT3 and AURKA kinases, which are pivotal in cell proliferation and survival pathways in cancer cells.

Process

The mechanism involves competitive inhibition at the ATP-binding sites of these kinases, leading to:

  • Inhibition of cell proliferation: Particularly in acute myeloid leukemia cell lines such as MOLM-13 and MV4-11.
  • Induction of apoptosis: Triggered by disrupted signaling pathways essential for cancer cell survival.

Data

In vitro studies have shown that BPR1K871 effectively reduces cell viability at low concentrations (EC50 ~ 5 nM), demonstrating its potential as an effective therapeutic agent against malignancies .

Physical and Chemical Properties Analysis

Physical Properties

BPR1K871 is characterized by:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles during synthesis processes; careful handling is required during purification steps.

These properties are essential for understanding its behavior in biological systems and during formulation development .

Applications

BPR1K871 has significant potential applications in oncology, particularly for:

  • Treatment of acute myeloid leukemia: Demonstrated efficacy in preclinical models.
  • Targeting solid tumors: Effective against colorectal and pancreatic cancer cell lines.

Further studies are ongoing to explore its full therapeutic potential and optimize its clinical application strategies .

Properties

Product Name

BPR1K871

Molecular Formula

C25H28ClN7O2S

Molecular Weight

526.056

Synonyms

BPR1K871; BPR1K-871; BPR1K 871.;1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.